cis-1-(2-Methylcyclohexyl)ethan-1-one
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Overview
Description
cis-1-(2-Methylcyclohexyl)ethan-1-one: is an organic compound with the molecular formula C9H16O and a molecular weight of 140.223 g/mol It is a ketone derivative of cyclohexane, characterized by the presence of a methyl group at the second position and an ethanone group at the first position in the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(2-Methylcyclohexyl)ethan-1-one typically involves the Friedel-Crafts acylation of 2-methylcyclohexane with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1-(2-Methylcyclohexyl)ethan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: cis-1-(2-Methylcyclohexyl)ethan-1-one is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and fragrances .
Biology: In biological research, this compound is used to study the metabolic pathways of ketones and their derivatives. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure makes it a valuable scaffold for designing molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other materials. It is also utilized in the production of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of cis-1-(2-Methylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including oxidation-reduction processes and enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
- cis-1-Acetyl-2-methylcyclohexane
- cis-Methyl-(2-methyl-cyclohexyl)-keton
- cis-1-Methyl-2-acetylcyclohexan
- (+)-1-(cis-2-Methyl-cyclohexyl)-ethanone
- 1-((1S,2R)-2-Methyl-cyclohexyl)-ethanone
Comparison: cis-1-(2-Methylcyclohexyl)ethan-1-one is unique due to its specific stereochemistry and functional groups. Compared to its analogs, it exhibits distinct reactivity and selectivity in chemical reactions. Its unique structure also imparts specific physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
5222-62-8 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-[(1R,2S)-2-methylcyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3/t7-,9+/m0/s1 |
InChI Key |
VZELQXKHIHNPLU-IONNQARKSA-N |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1C(=O)C |
Canonical SMILES |
CC1CCCCC1C(=O)C |
Origin of Product |
United States |
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